![molecular formula C21H26N2O B1491928 2-苄基-1-(4-甲氧基苯基)-5-甲基八氢吡咯并[3,4-c]吡咯 CAS No. 2098076-83-4](/img/structure/B1491928.png)

2-苄基-1-(4-甲氧基苯基)-5-甲基八氢吡咯并[3,4-c]吡咯

描述

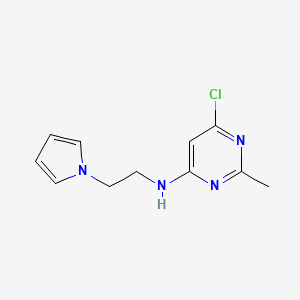

The compound “2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole rings are found in many biologically active compounds and natural products .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrole ring, in particular, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrrole rings are known to undergo various reactions. For instance, they can react with electrophiles, undergo acylation, and participate in reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrole itself is a colorless volatile liquid that darkens readily upon exposure to air . The presence of other functional groups in the molecule would modify these properties.科学研究应用

Comprehensive Analysis of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole Applications

The compound 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a complex molecule that can be associated with the pyrrole class of compounds. Pyrroles are known for their diverse biological activities and are found in many natural products and drugs. Below is a detailed analysis of the potential scientific research applications of this compound, divided into distinct sections for clarity.

Anticancer Activity: Pyrrole derivatives have been extensively studied for their anticancer properties. The structure of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole suggests potential activity against various cancer cell lines. Research could focus on synthesizing analogs and evaluating their efficacy in inhibiting tumor growth, with particular attention to leukemia, lymphoma, and myelofibrosis .

Antimicrobial and Antifungal Properties: The pyrrole moiety is known to exhibit significant antimicrobial and antifungal effects. This compound could be investigated for its potential to inhibit bacterial and fungal growth, which could lead to the development of new antibiotics and antifungal agents .

Antiprotozoal and Antimalarial Effects: Given the biological activity of pyrrole-containing compounds, there is a possibility that 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole could serve as a base for developing antiprotozoal and antimalarial drugs. Synthesis of derivatives and testing against protozoan parasites would be a valuable research direction .

CNS Penetrant and CXCR2 Antagonists: The structural complexity of this compound suggests potential as a central nervous system (CNS) penetrant and CXCR2 antagonist. This could be particularly relevant for the treatment of multiple sclerosis and other neuroinflammatory disorders .

Anti-Obesity and Addiction Treatment: Unsymmetrical N,N’-diaryl ureas, which can be derived from pyrrole-containing compounds, have shown promise in treating obesity and addiction. Research into the modification of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole to enhance these properties could lead to new therapeutic options .

Antithrombotic Effect: Compounds with a pyrrole structure have been identified as potent oral antithrombotic agents with minimal bleeding risk. Investigating the antithrombotic potential of this compound in thrombosis and hemostasis models could provide insights into safer anticoagulant therapies .

Drug Discovery and Synthesis: The compound’s structure allows for the exploration of its use in drug discovery and synthesis. It could serve as a precursor or intermediate in the synthesis of various pharmacologically active molecules, potentially leading to the discovery of novel drugs.

Biochemical Research: Due to its unique structure, 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole could be used in biochemical research to study molecular interactions, receptor binding, and enzyme inhibition. This could further our understanding of biochemical pathways and lead to the development of targeted therapies.

作用机制

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrrole-containing compounds are known to have diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

未来方向

属性

IUPAC Name |

5-benzyl-4-(4-methoxyphenyl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-22-13-18-14-23(12-16-6-4-3-5-7-16)21(20(18)15-22)17-8-10-19(24-2)11-9-17/h3-11,18,20-21H,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGDENQKQQBPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CN(C(C2C1)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491847.png)

![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)

![(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1491850.png)

![(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1491851.png)

![1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide](/img/structure/B1491854.png)

![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)

![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)

![2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1491867.png)